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Cyclohexanone Tosylhydrazone

Cat. No.: B1584373
CAS No.: 4545-18-0
M. Wt: 266.36 g/mol
InChI Key: WMCVYCATQIGYIO-UHFFFAOYSA-N
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Description

Historical Context and Early Applications of Tosylhydrazones in Organic Chemistry

The history of tosylhydrazones in organic chemistry is rich, dating back over seven decades. mdpi.com Their utility as valuable synthetic intermediates was first significantly highlighted in 1952 by Bamford and Stevens, who demonstrated that the base-catalyzed decomposition of tosylhydrazones could generate alkenes. jk-sci.comacs.orgnih.gov This transformation, now known as the Bamford-Stevens reaction, proceeds through the formation of a diazo intermediate. jk-sci.comalfa-chemistry.com Depending on the solvent system, the reaction can yield different products; in protic solvents, the decomposition of the diazo compound leads to a carbocation intermediate, while in aprotic solvents, a carbene intermediate is formed. jk-sci.comwikipedia.org

This foundational work paved the way for further exploration of tosylhydrazone chemistry. In the 1960s, the scope of their applications expanded to include reductions and the synthesis of cyclopropenes. mdpi.com A major advancement came in 1967 with the development of the Shapiro reaction, which uses two equivalents of a strong organolithium base to convert tosylhydrazones into alkenes via a vinyllithium (B1195746) intermediate. wikipedia.orgchemistnotes.com Unlike the Bamford-Stevens reaction which often yields the more thermodynamically stable (more substituted) alkene, the Shapiro reaction typically produces the less substituted (kinetic) product. jk-sci.comchemistnotes.com These seminal discoveries established tosylhydrazones as versatile precursors for generating reactive species under controlled conditions.

Table 1: Key Historical Developments in Tosylhydrazone Chemistry

Year Development Description Key Researchers Citations
1952 Bamford-Stevens Reaction Disclosed the use of N-tosylhydrazones as a source for diazo compounds to synthesize alkenes under basic conditions. Bamford and Stevens mdpi.comacs.orgnih.gov
1967 Shapiro Reaction A variation of the Bamford-Stevens reaction using two equivalents of a strong base (organolithium) to form alkenes. Robert H. Shapiro wikipedia.orgchemistnotes.com
2001 Asymmetric Reactions N-tosylhydrazone salts were investigated as diazo precursors for asymmetric epoxidation and aziridination reactions. Aggarwal and co-workers acs.orgnih.gov
2007 Cross-Coupling Reactions First report of palladium-catalyzed cross-coupling reactions, introducing the direct use of N-tosylhydrazones in carbene transfer reactions. Barluenga, Valdés and co-workers acs.orgnih.gov

Significance of Cyclohexanone (B45756) Tosylhydrazone as a Synthon in Contemporary Organic Synthesis

Cyclohexanone tosylhydrazone is a prominent synthon in modern organic chemistry due to its role as a stable and easily handled precursor to highly reactive species. acs.orgnih.gov As a solid, crystalline compound, it offers practical advantages over the direct use of often unstable and explosive diazo compounds. mdpi.comthieme-connect.com Its primary significance lies in its ability to generate cyclohexylidene carbene or the corresponding diazoalkane in situ, which can then participate in a wide range of chemical transformations. dicp.ac.cn

The utility of this compound extends to several key areas of synthesis:

Carbene Precursor: It is a go-to reagent for generating cyclohexylidene, a carbene that can undergo various reactions including insertions into C-H, N-H, O-H, and other X-H bonds, as well as cycloadditions. dicp.ac.cnnih.gov

Transition-Metal-Catalyzed Reactions: The diazo compound derived from this compound readily engages with transition metal catalysts (e.g., based on palladium, rhodium, copper, or iron) to form metal-carbene intermediates. thieme-connect.combohrium.com These intermediates are central to a multitude of cross-coupling, cyclopropanation, and insertion reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. thieme-connect.comthieme-connect.comevitachem.com

Cycloaddition Reactions: It serves as a precursor in [3+2] cycloaddition reactions for the synthesis of various heterocyclic compounds. mdpi.com For example, after conversion to its diazo intermediate, it can react with alkynes to form pyrazoles. nih.gov

Alkene Synthesis: Through reactions like the Shapiro and Bamford-Stevens reactions, it provides a reliable route to cyclohexene (B86901) and its derivatives. jk-sci.comwikipedia.org

The compound's versatility makes it a valuable tool for constructing cyclic and polycyclic frameworks, functionalizing unactivated C-H bonds, and synthesizing complex molecules. nih.gov

Overview of Research Directions and Scope of the Outline

Current and future research involving this compound continues to build upon its established reactivity, focusing on the development of new, more efficient, and selective transformations. The primary research directions revolve around the versatile chemistry of the carbene and diazo intermediates generated from it.

The scope of this article will focus exclusively on the following core research areas:

Generation of Reactive Intermediates: The fundamental decomposition of this compound under thermal, basic, or metal-catalyzed conditions to yield diazo-cyclohexane and cyclohexylidene carbene will be examined.

Carbene-Mediated Reactions: The subsequent transformations of these intermediates will be detailed, with a specific focus on:

Cycloaddition Reactions: Exploration of [2+1] cycloadditions to form cyclopropane (B1198618) derivatives and 1,3-dipolar cycloadditions for synthesizing heterocyclic systems. nih.govlibretexts.org

Insertion Reactions: Detailed analysis of intramolecular and intermolecular C-H bond insertions, which are powerful tools for molecular functionalization, as well as insertions into other bonds like Si-H, B-H, and N-H. dicp.ac.cnnih.govsnnu.edu.cn

Rearrangement Reactions: Investigation of carbene-mediated rearrangements, such as the Wolff rearrangement, which can lead to ring contraction, and other sigmatropic rearrangements. libretexts.orgd-nb.infonih.govyoutube.com

These areas highlight the compound's role in facilitating the construction of complex molecular architectures through efficient and often novel reaction pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2S B1584373 Cyclohexanone Tosylhydrazone CAS No. 4545-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyclohexylideneamino)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h7-10,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCVYCATQIGYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288458
Record name Cyclohexanone p-Toluenesulfonylhydrazone
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Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4545-18-0
Record name 4545-18-0
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Synthesis and Preparative Methodologies of Cyclohexanone Tosylhydrazone

Fundamental Condensation Reaction of Cyclohexanone (B45756) with Tosylhydrazine

The formation of cyclohexanone tosylhydrazone proceeds through a two-step mechanism typical for imine and related derivative formations.

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal amino group (-NH2) of tosylhydrazine on the electrophilic carbonyl carbon of cyclohexanone. The lone pair of electrons on the nitrogen atom attacks the partially positive carbonyl carbon. This step breaks the carbonyl π bond, pushing the electrons onto the oxygen atom and forming a tetrahedral intermediate known as a carbinolamine. libretexts.org

Dehydration: The carbinolamine intermediate is generally unstable and undergoes dehydration to form the stable tosylhydrazone. This elimination of a water molecule is often catalyzed by the presence of an acid. wikipedia.orglibretexts.org The oxygen atom of the hydroxyl group in the intermediate is protonated, turning it into a good leaving group (H2O). Subsequently, a lone pair of electrons from the adjacent nitrogen atom forms a double bond with the carbon, expelling the water molecule and resulting in the final C=N bond of the tosylhydrazone. libretexts.org

Optimization Strategies for Reaction Yield and Efficiency

Optimizing the synthesis of this compound is crucial for its practical applications. Key strategies focus on controlling reaction conditions to maximize product yield and purity while minimizing side reactions and decomposition.

Comparative Analysis of Synthetic Protocols

Various methods have been developed for the synthesis of tosylhydrazones, ranging from traditional solvent-based approaches to more modern, environmentally friendly techniques.

The condensation reaction is commonly performed by refluxing the reactants in a suitable organic solvent. Solvents like ethanol (B145695) and acetonitrile (B52724) are frequently used. wikipedia.orgnih.gov Often, an acid catalyst, such as hydrochloric acid, is added to facilitate the dehydration step. wikipedia.org While effective, these methods typically require longer reaction times and generate solvent waste.

Research has shown varying yields and reaction times depending on the solvent used. For instance, in the synthesis of a similar tosylhydrazone, refluxing in acetonitrile for 30 minutes resulted in a 93% yield, whereas using ethanol at room temperature for 120 minutes yielded 71%. nih.gov

As an alternative to conventional methods, solvent-free synthesis using mechanochemical grinding has emerged as a highly efficient and environmentally friendly protocol. nih.govrsc.orgrsc.org This technique involves grinding the solid reactants (cyclohexanone and tosylhydrazine) together in a mortar and pestle at room temperature. nih.gov This method significantly reduces reaction times, often to just a few minutes, and simplifies the work-up procedure as it avoids the use of bulk solvents. nih.govsciforum.netrsc.org

For the synthesis of N-tosylhydrazones, the solvent-free grinding technique has been demonstrated to provide excellent yields in a remarkably short time. For example, the reaction of cyclohexanone with tosylhydrazine under grinding conditions afforded the desired product in ideal yields. nih.gov

Comparative Data of Synthetic Methods

The following table provides a comparison of different reaction conditions for the synthesis of a representative tosylhydrazone, highlighting the efficiency of the solvent-free grinding method. nih.gov

EntrySolventConditionTime (min)Yield (%)
1H₂OReflux1200
2CH₃OHReflux12065
3C₂H₅OHReflux12078
4THFReflux12045
5TolueneReflux12052
6C₂H₅OHRoom Temp.12071
7CH₃CNReflux3093
8NoneGrinding195
9NoneGrinding595

Solvent-Free Grinding Methods

Advantages of Solvent-Free Conditions: Rapidity and Environmental Friendliness

The synthesis of N-tosylhydrazones, including this compound, can be achieved with high efficiency under solvent-free conditions, offering significant advantages in terms of speed and environmental sustainability. nih.gov Traditional methods for synthesizing tosylhydrazones often involve the use of organic solvents, elevated temperatures, and longer reaction times, which can lead to lower yields and a greater environmental burden. nih.gov In contrast, solvent-free approaches, particularly those utilizing mechanochemical techniques like grinding, have emerged as a superior alternative. nih.govrsc.org

This methodology is distinguished by its rapidity, with reactions often reaching completion in as little as one minute at room temperature. nih.gov The process is clean, involves a simple workup, and allows for easy purification of the target compounds. nih.gov By eliminating the need for solvents, these methods reduce pollution, decrease handling costs, and simplify the experimental procedure. nih.govresearchgate.net The environmental friendliness of solvent-free reactions aligns with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net The high selectivity, straightforward handling, and atom economy associated with these reactions make them an attractive and sustainable strategy for chemical synthesis. nih.gov

FeatureSolvent-Based SynthesisSolvent-Free Synthesis (Grinding)
Reaction Time Often requires extended periods (e.g., 30+ minutes) nih.govExtremely rapid (e.g., ~1 minute) nih.gov
Temperature Frequently requires elevated temperatures/reflux nih.govConducted at room temperature nih.gov
Environmental Impact Generates solvent waste, higher energy consumption nih.govresearchgate.netMinimal waste, lower energy consumption, environmentally friendly nih.govresearchgate.net
Procedure More complex workup and purification nih.govSimple handling, easy purification nih.gov
Yield Can be variable or lower nih.govTypically high to excellent (e.g., 95%) nih.gov

Photochemical Methods for Precursor Generation

Photochemical methods provide a mild and efficient pathway for generating diazo compounds from N-tosylhydrazone precursors like this compound. nih.govnih.gov This approach utilizes light energy to induce the necessary chemical transformations, often proceeding without the need for catalysts and at ambient temperatures. nih.govacs.org

Light Irradiation to Induce Diazo Compound Formation

The formation of diazo compounds from N-tosylhydrazones can be effectively initiated by light irradiation. nih.gov This process involves the photo-excitation of the corresponding N-tosylhydrazone anion, which is generated in situ by the action of a base. nih.govchemrxiv.org The absorption of light energy by this anion facilitates the cleavage of the nitrogen-sulfur (N–S) bond, leading to the extrusion of a tosylate group and the formation of the desired diazo intermediate. nih.govnih.gov Studies have confirmed that both a base and light are essential for this transformation to occur; in the absence of light, the conversion of the tosylhydrazone is negligible. nih.govchemrxiv.org This light-induced strategy is applicable for generating highly reactive alkyl diazo species, which can then be used in subsequent reactions. nih.gov

Role of Deprotonated Species as Light-Absorbing Moiety

The key light-absorbing species in the photochemical generation of diazo compounds is the deprotonated N-tosylhydrazone, also known as the tosylhydrazone anion. nih.govchemrxiv.org Upon addition of a base, such as cesium carbonate (Cs₂CO₃) or 1,8-diazabicycloundec-7-ene (DBU), the tosylhydrazone is deprotonated. nih.govchemrxiv.org This deprotonation results in a bathochromic shift in the compound's UV absorption spectrum, meaning it absorbs light at longer wavelengths. nih.govnih.gov This anion is the reactive intermediate that, upon photo-excitation, undergoes the cleavage of the tosylate group to yield the diazo compound. nih.govchemrxiv.org Spectroscopic analysis, including UV-Vis and IR spectroscopy, has been used to identify the deprotonated anion as the crucial intermediate and to monitor its conversion into the diazoalkane, which is characterized by a distinctive absorption band in the IR spectrum (e.g., at 2038 cm⁻¹ for diazocyclohexane). chemrxiv.org

StepDescriptionKey Species
1. Deprotonation A base is added to the N-tosylhydrazone.N-Tosylhydrazone
2. Anion Formation The base removes a proton, forming the N-tosylhydrazone anion.N-Tosylhydrazone Anion
3. Photo-excitation The anion absorbs light energy.Excited State of Anion
4. Bond Cleavage The absorbed energy induces the cleavage of the N-S bond, releasing a tosylate.Diazo Compound & Tosylate

Base-Mediated Thermal Decomposition of Tosylhydrazone Salts

The base-mediated thermal decomposition of tosylhydrazone salts is a well-established method for the in situ generation of diazo compounds, known as the Bamford-Stevens reaction. acs.org This approach uses heat to promote the elimination of the tosyl group from a tosylhydrazone that has been deprotonated by a base. N-tosylhydrazones are often used as stable, crystalline precursors that can be safely handled and converted to the more reactive and potentially hazardous diazo compounds only when needed. researchgate.net While N-tosylhydrazones derived from alkyl ketones generally require elevated temperatures for decomposition, this thermal method is an effective way to generate unstabilized diazo compounds for various synthetic applications. nih.govresearchgate.net

Generation of Diazo Compounds in Polar and Biphasic Media

The generation of diazo compounds from tosylhydrazone salts can be performed in various solvent systems, including polar and biphasic media. thieme-connect.de The choice of solvent can influence the reaction pathway. In protic solvents, the decomposition may proceed through a carbocation intermediate, whereas in aprotic solvents, a carbene intermediate is typically formed. Biphasic systems, often consisting of an organic and an aqueous layer, are particularly useful as they allow for the separation of reagents and products, which can simplify the reaction workup. thieme-connect.de The thermal decomposition of tosylhydrazone salts can be conducted as a suspension in a suitable solvent or within a biphasic medium, often in conjunction with a catalyst to facilitate the transfer of reactants between phases. thieme-connect.de

Application of Phase-Transfer Catalysts

In biphasic systems, the efficiency of the base-mediated decomposition of tosylhydrazone salts is significantly enhanced by the use of phase-transfer catalysts (PTCs). researchgate.netthieme-connect.de A PTC is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. tcichemicals.com Typically, these are quaternary ammonium (B1175870) or phosphonium (B103445) salts that are soluble in both aqueous and organic solvents. tcichemicals.comcrdeepjournal.org In the context of tosylhydrazone decomposition, the PTC transports the anion (e.g., hydroxide (B78521) or carbonate from the aqueous phase) into the organic phase. tcichemicals.comcrdeepjournal.org There, the anion deprotonates the tosylhydrazone, forming the salt which can then decompose under thermal conditions to generate the diazo compound. researchgate.netthieme-connect.de This methodology allows the reaction to proceed under mild conditions and enables the use of inexpensive inorganic bases, making the process more practical and efficient. researchgate.nettcichemicals.com

Reaction Mechanisms and Chemical Transformations Involving Cyclohexanone Tosylhydrazone

Formation and Reactivity of Diazo Intermediates

The conversion of cyclohexanone (B45756) tosylhydrazone into a diazo compound is a foundational step for its subsequent reactivity. This transformation is typically initiated by a base and proceeds through a well-established mechanistic pathway involving deprotonation and elimination.

Deprotonation of Tosylhydrazone Anions

The formation of a diazo intermediate from a tosylhydrazone begins with deprotonation by a base. nih.gov In reactions like the Shapiro reaction, two equivalents of a strong organolithium base, such as n-butyllithium, are used to abstract protons sequentially. wikipedia.org The first equivalent of base removes the more acidic N-H proton, forming a tosylhydrazone anion. illinois.edu A second equivalent of base then abstracts a proton from the alpha-carbon (the carbon adjacent to the C=N bond), creating a dianion. The regioselectivity of this second deprotonation is kinetically controlled, generally favoring the removal of a proton from the less sterically hindered alpha-carbon. wikipedia.org This step is crucial as it sets up the subsequent elimination reaction.

Extrusion of Tosylate Group

Following the formation of the dianion, the reaction cascade continues with the elimination of the p-toluenesulfinate anion (Ts-), which acts as a leaving group. wikipedia.org This elimination step results in the formation of a vinyl diazonium intermediate, which is unstable. wikipedia.orgnih.gov The intermediate rapidly loses a molecule of nitrogen gas (N₂) to generate a vinyllithium (B1195746) species in the case of the Shapiro reaction. wikipedia.org When the goal is the generation of a diazo compound, the reaction conditions are modified (often called the Bamford-Stevens reaction), where the decomposition of the tosylhydrazone salt leads to the diazo compound via the extrusion of the sulfinate ion. nih.gov

Thermal Lifetime of Diazoalkanes and Base Dependency

The generation of diazo compounds from tosylhydrazones is often dependent on both the base used and the reaction temperature. nih.gov The stability, and thus the thermal lifetime, of the resulting diazoalkane is a significant consideration. Donor-substituted diazo compounds are known to be reactive and potentially explosive, necessitating their use in dilute solutions or through slow addition methods. nih.gov

The process frequently requires heating to facilitate the decomposition of the tosylhydrazone and the formation of the diazo intermediate. nih.gov However, elevated temperatures can also lead to the degradation of the starting tosylhydrazone to other byproducts. nih.gov The choice of base is also critical; strong bases like organolithiums are used in the Shapiro reaction, while alkoxides are common in the Bamford-Stevens reaction. The conditions must be carefully controlled to favor the formation of the diazo compound over competing reaction pathways.

FactorInfluence on Diazoalkane Formation & Lifetime
Base Strength Stronger bases (e.g., organolithiums) facilitate rapid deprotonation. Weaker bases may require thermal assistance.
Temperature Heating is often required for the extrusion of the tosylate group but can also lead to the degradation of the tosylhydrazone and the diazo product. nih.gov
Concentration Diazo compounds are often generated and used in situ at low concentrations to mitigate their potential instability. nih.gov

Theoretical and Computational Studies of Dissociation Mechanisms

Theoretical and computational studies have provided insight into the dissociation mechanisms of tosylhydrazones. The reduction of tosylhydrazones with sodium cyanoborohydride has been shown to proceed via competing pathways: a direct hydride attack or a route involving tautomerization before reduction. osti.gov For tosylhydrazones derived from saturated ketones like cyclohexanone, studies suggest that the reduction predominantly occurs through a direct hydride attack mechanism. This pathway is favored due to the propensity of the reducing agent to selectively attack the iminium ion intermediate. The alternative tautomerization-then-reduction mechanism becomes more significant only when the tautomerization of the hydrazone to an azohydrazine intermediate is specifically facilitated, such as by electron-withdrawing substituents on an aromatic ring, which is not present in cyclohexanone tosylhydrazone. osti.gov

Carbene Generation and Reactivity

Once the diazo intermediate is formed from this compound, it serves as a direct precursor to a carbene, a highly reactive species with a neutral, divalent carbon atom. This transformation is most commonly achieved through the intervention of transition metal catalysts.

In Situ Formation of Metal Carbenes from Diazo Compounds

Diazo compounds generated in situ from tosylhydrazones readily react with various transition metal catalysts to form metal-carbene complexes, also known as carbenoids. nih.govwikipedia.org This process involves the extrusion of nitrogen gas and is a cornerstone of modern synthetic chemistry. nih.gov The resulting metal carbene retains the reactivity of a free carbene but often exhibits enhanced selectivity. libretexts.org

Various metals have been employed to catalyze this transformation, with rhodium, copper, and palladium being the most common. nih.govrsc.org The choice of metal catalyst can influence the subsequent reaction pathway of the carbene. For instance, copper(I) catalysts can be generated in situ by reduction with the diazo precursor and then form a copper carbene. nih.gov Similarly, rhodium and ruthenium catalysts are effective in producing their respective metal carbenes from diazo compounds. nih.gov These metal carbenes are not typically isolated but are immediately engaged in further reactions such as cyclopropanations or insertion reactions. wikipedia.orgrsc.org

Metal CatalystTypical Application in Carbene Chemistry
Rhodium (Rh) C-H and B-H insertion reactions, cyclopropanation. nih.govrsc.org
Copper (Cu) N-H, P-H, and B-H insertion reactions. nih.govrsc.org
Palladium (Pd) Si-H insertion reactions, cross-coupling reactions. nih.govwikipedia.org
Iron (Fe) Insertion of carbenes into Si-H, Sn-H, and Ge-H bonds. nih.gov

Carbene Insertion Reactions

The cyclohexylidene carbene generated from this compound is a highly reactive intermediate capable of inserting into a variety of sigma bonds, providing a direct method for forming new carbon-carbon and carbon-heteroatom bonds. snnu.edu.cn

A significant application of this compound is its reaction with aldehydes via insertion into the formyl C-H bond. This transformation serves as an efficient method for the synthesis of unsymmetrical ketones, avoiding the need for pre-formed, often unstable, organometallic reagents. organic-chemistry.orgnih.gov The reaction proceeds by generating the diazo compound from the tosylhydrazone in the presence of a base, which then forms a carbene that inserts into the aldehyde's C-H bond. researchgate.net

Research has shown that this reaction can be carried out under thermal conditions, often requiring only a base such as cesium carbonate (Cs₂CO₃) without the need for a transition metal catalyst. organic-chemistry.org The scope of the reaction is broad, tolerating various functional groups on the aldehyde partner. researchgate.net

The reaction can also be performed with paraformaldehyde, which serves as a source of formaldehyde. This allows for the one-carbon homologation of cyclohexanone, effectively converting it into cycloheptanone (B156872) through the insertion and subsequent rearrangement. researchgate.net

ReactantProduct TypeKey Feature
Aromatic/Aliphatic Aldehydes Unsymmetrical KetonesDirect formyl C-H bond insertion. organic-chemistry.orgnih.gov
Paraformaldehyde Homologated KetoneOne-carbon ring expansion/homologation. researchgate.net

Cyclohexylidene carbene can insert into a wide range of heteroatom-hydrogen (X-H) bonds, a process often facilitated by transition metal catalysts. nih.govsnnu.edu.cn These reactions are powerful tools for constructing C-heteroatom bonds.

N-H Insertion: The insertion of carbenes into the N-H bonds of amines, amides, and other nitrogen-containing compounds is a direct route to N-alkylated products. acs.org This reaction can be induced by visible light or catalyzed by rhodium complexes, with chiral catalysts enabling asymmetric synthesis. nih.govchemrxiv.org

B-H Insertion: Rhodium-catalyzed insertion into the B-H bond of borane (B79455) adducts provides a straightforward method for synthesizing organoboron compounds. snnu.edu.cn This reaction bridges carbene chemistry with organoboron synthesis and can be rendered highly enantioselective. snnu.edu.cn

O-H Insertion: Insertion into the O-H bonds of alcohols and water is a fundamental carbene reaction, leading to the formation of ethers. acs.org

Si-H, Ge-H, and Sn-H Insertion: Carbenes readily insert into the X-H bonds of silanes, germanes, and stannanes. nih.govsnnu.edu.cn The mechanism for these reactions is similar to C-H insertion. In palladium-catalyzed Si-H insertions, a different pathway involving oxidative addition of the Si-H bond to the metal center may operate. nih.gov

P-H Insertion: Copper(I) catalysts have been shown to promote the insertion of carbenes into the P-H bonds of phosphine (B1218219) oxides and H-phosphonates, providing access to organophosphorus compounds. snnu.edu.cn

X-H BondTypical CatalystProduct
N-H Rhodium, Visible LightN-Alkylamines/Amides
B-H RhodiumOrganoboranes
O-H Rhodium, CopperEthers
Si-H Rhodium, PalladiumOrganosilanes
Ge-H (Not specified)Organogermanes
Sn-H (Not specified)Organostannanes
P-H CopperOrganophosphates

Controlling the selectivity of carbene reactions is crucial for their synthetic utility. Both the substrate and the catalyst system play vital roles in determining the outcome.

Chemoselectivity: The choice between different reaction pathways, such as C-H insertion, cyclopropanation, or X-H insertion, can be controlled by the catalyst. Donor/donor carbenes, like the cyclohexylidene carbene derived from this compound, exhibit high levels of chemoselectivity in their reactions. nih.gov

Stereoselectivity: Achieving high stereoselectivity (both diastereoselectivity and enantioselectivity) is a major focus in carbene chemistry. This is primarily accomplished through the use of chiral catalysts.

Enantioselectivity: Chiral dirhodium complexes and copper-bis(oxazoline) systems are prominent examples of catalysts that can induce high enantioselectivity in insertion and cyclopropanation reactions. snnu.edu.cn For instance, rhodium-catalyzed B-H insertion reactions have been reported with up to 96% enantiomeric excess (ee). snnu.edu.cn In N-H insertion reactions, a dual-catalyst system combining a rhodium catalyst with a chiral organocatalyst (like a squaramide) can effectively control the proton transfer step and achieve high enantioselectivity. nih.gov

Diastereoselectivity: In intramolecular reactions, the inherent structure of the substrate can lead to a preference for one diastereomer. Furthermore, the ligands on the metal catalyst can influence the transition state geometry, allowing for the selective formation of a specific diastereomer. For example, using rhodium(I) catalysts with different chiral bisphosphine ligands can regulate the diastereoselectivity of certain C-C bond insertion reactions. snnu.edu.cn

Reaction temperature is also a critical factor, as lower temperatures generally lead to higher selectivity. The development of more reactive precursors, such as N-triftosylhydrazones which decompose at lower temperatures, has expanded the possibilities for highly stereoselective carbene reactions. acs.org

Reduction Reactions

This compound can be reduced to cyclohexane (B81311), effectively removing the carbonyl oxygen atom from the parent ketone. This transformation is a valuable deoxygenation method in organic synthesis. The reaction proceeds by reduction of the C=N double bond and subsequent elimination of the tosyl group.

A variety of hydride reagents can accomplish this reduction:

Sodium Borohydride (B1222165) (NaBH₄): This is a common and relatively mild reducing agent capable of reducing tosylhydrazones to the corresponding alkanes. wikipedia.org

Lithium Aluminum Hydride (LiAlH₄): As a much stronger reducing agent than NaBH₄, LiAlH₄ is also highly effective for this transformation. adichemistry.comresearchgate.net It readily reduces the polar C=N bond of the tosylhydrazone.

Diborane (B₂H₆): Borane is another reagent used for the reduction of tosylhydrazones to alkanes. wikipedia.org

This reduction provides a reliable alternative to other deoxygenation methods like the Clemmensen or Wolff-Kishner reductions, particularly under milder conditions.

Hydride ReagentAbbreviationReactivity
Sodium BorohydrideNaBH₄Mild
Lithium Aluminum HydrideLiAlH₄Strong
DiboraneB₂H₆Moderate

Conversion of Carbonyl to CH₂ Group via Tosylhydrazone

A key application of this compound is in the deoxygenation of the original carbonyl group to a methylene (B1212753) group, effectively converting cyclohexanone to cyclohexane. This transformation is a variation of the Wolff-Kishner reduction. wikipedia.org

The mechanism involves the following steps:

Formation of the Tosylhydrazone: Cyclohexanone reacts with tosylhydrazine to form this compound.

Reduction of the C=N bond: The tosylhydrazone is then treated with a reducing agent, such as sodium borohydride or, more effectively, sodium cyanoborohydride (NaBH₃CN) in an acidic medium. researchgate.netyale.edu The C=N bond is reduced to a C-N single bond, forming an N-(cyclohexyl)-N'-tosylhydrazine intermediate.

Elimination and Decomposition: This intermediate is unstable and, upon heating or under the reaction conditions, eliminates p-toluenesulfinic acid to form a diimide intermediate.

Loss of Nitrogen: The diimide intermediate readily decomposes, losing a molecule of stable nitrogen gas (N₂) to yield the final alkane product, cyclohexane. researchgate.netyale.edu

This method provides a milder alternative to the traditional high-temperature, strongly basic conditions of the Wolff-Kishner reduction. youtube.com

Elimination Reactions

This compound is a key substrate in elimination reactions that introduce a double bond into the cyclohexyl ring, most notably the Shapiro reaction.

Shapiro Reaction (Tosylhydrazone Decomposition to Alkene)

The Shapiro reaction converts a ketone, via its tosylhydrazone, into an alkene. wikipedia.orgchemistnotes.com This reaction is carried out using two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium. organic-chemistry.orgunirioja.es For this compound, the product is cyclohexene (B86901).

The mechanism of the Shapiro reaction is well-established and proceeds through the following key steps: wikipedia.orgunirioja.es

Double Deprotonation: The first equivalent of the strong base deprotonates the more acidic N-H proton of the hydrazone, forming a monoanion.

Carbanion Formation: The second equivalent of the base abstracts a proton from the carbon atom alpha to the C=N bond. This results in the formation of a dianion, which is a vinylic carbanion.

Tosyl Anion Ejection: This dianionic intermediate is unstable and collapses. It undergoes an elimination reaction where the tosyl group (as the p-toluenesulfinate anion) is ejected. This step forms a vinyldiazo intermediate.

Loss of Nitrogen: The vinyldiazo intermediate rapidly loses a molecule of nitrogen gas (N₂) to generate a vinyllithium species.

Protonation: The reaction is then quenched with a proton source, such as water, to protonate the vinyllithium intermediate, yielding the final alkene product. unirioja.es

StepDescriptionKey Intermediate
1Deprotonation of N-HMonoanion
2Deprotonation of α-carbonDianion (Vinylic Carbanion)
3Elimination of tosyl groupVinyldiazo intermediate
4Loss of N₂Vinyllithium
5ProtonationAlkene (Final Product)

For unsymmetrical ketones, the Shapiro reaction offers a degree of regiochemical control. The second deprotonation step, which forms the carbanion, generally occurs at the less sterically hindered alpha-carbon. This is the kinetically favored position, leading to the formation of the less substituted alkene (the kinetic product). wikipedia.orgchemistnotes.com

In the case of the symmetrical cyclohexanone, only one alkene product, cyclohexene, is possible. Therefore, regioselectivity is not a factor.

Regarding stereoselectivity, the initial deprotonation of the alpha-carbon is directed by the stereochemistry of the tosylhydrazone itself. Deprotonation typically occurs syn (on the same side) to the bulky tosylamide group, a preference rationalized by coordination of the organolithium base with the nitrogen atom of the tosylhydrazone. wikipedia.org However, for the formation of cyclohexene from cyclohexanone, there are no E/Z isomers, so stereoselectivity in the final product is not a primary concern. The stereochemistry of the intermediate vinyllithium species is set by this directed deprotonation, but this does not affect the structure of the final achiral cyclohexene.

Role of Organolithium Reagents

The reaction of this compound with organolithium reagents, such as n-butyllithium, is characteristic of the Shapiro reaction. wikipedia.orgnih.gov This transformation converts the tosylhydrazone into a vinyllithium species, which can then be quenched with an electrophile or protonated to yield an alkene. wikipedia.orgwikipedia.org The mechanism involves the use of two equivalents of the organolithium reagent. The first equivalent acts as a base to deprotonate the hydrazone nitrogen. The second equivalent removes a proton from the carbon alpha to the hydrazone, forming a dianion. wikipedia.org This intermediate then undergoes a fragmentation cascade, eliminating the tosyl group as a sulfinate anion and releasing nitrogen gas to generate the vinyllithium species. wikipedia.org

A key aspect of the Shapiro reaction is its regioselectivity, which is governed by the site of the second deprotonation. Generally, the kinetically favored, less sterically hindered alpha-proton is abstracted, leading to the formation of the less substituted vinyllithium intermediate. arkat-usa.org For instance, the reaction of 2-methylcyclohexanone (B44802) tosylhydrazone with an organolithium base predominantly yields 3-methylcyclohexene. researchgate.net

Table 1: Shapiro Reaction of 2-Methylthis compound

SubstrateReagentMajor ProductSelectivity
2-Methylthis compoundOrganolithium (e.g., n-BuLi)3-MethylcyclohexeneKinetic Control (less substituted alkene)

Bamford-Stevens Reaction

The Bamford-Stevens reaction provides an alternative pathway for the conversion of tosylhydrazones to alkenes, employing strong bases other than organolithium reagents, such as sodium methoxide (B1231860) or sodium hydride. wikipedia.orgarkat-usa.org Unlike the Shapiro reaction, the Bamford-Stevens reaction proceeds through either a carbocation or a carbene intermediate, depending on the solvent used. arkat-usa.orgrsc.orgdp.tech

The initial step in the Bamford-Stevens reaction is the deprotonation of the tosylhydrazone by a strong base to form a diazo compound. arkat-usa.orgrsc.org The subsequent decomposition of this diazo intermediate is highly dependent on the solvent.

In protic solvents , such as ethylene (B1197577) glycol, the diazo compound can be protonated to form a diazonium ion. wikipedia.orgarkat-usa.org This intermediate readily loses nitrogen gas to generate a carbocation. wikipedia.orgarkat-usa.orgrsc.org The carbocation can then undergo elimination of a proton to form an alkene. Due to the nature of carbocation intermediates, rearrangements are possible, and the reaction typically favors the formation of the more thermodynamically stable, highly substituted alkene. wikipedia.orgresearchgate.net

In aprotic solvents , such as diglyme (B29089) or dimethylformamide (DMF), the diazo compound decomposes by extruding nitrogen gas to form a carbene. arkat-usa.orgrsc.orgresearchgate.net This highly reactive carbene intermediate then undergoes a 1,2-hydride shift to produce an alkene. wikipedia.org This pathway generally leads to the formation of the less substituted, kinetically favored alkene. wikipedia.org

The choice of solvent is a critical factor in determining the product distribution of the Bamford-Stevens reaction. Protic solvents facilitate the formation of a carbocationic intermediate, leading to the thermodynamic product (the more substituted alkene). wikipedia.orgresearchgate.net Conversely, aprotic solvents promote the formation of a carbene intermediate, resulting in the kinetic product (the less substituted alkene). wikipedia.orgresearchgate.net

For example, the Bamford-Stevens reaction of 2-methylthis compound in a protic solvent yields the more substituted 1-methylcyclohexene as the major product. wikipedia.org

Table 2: Influence of Solvent on the Bamford-Stevens Reaction of 2-Methylthis compound

SubstrateBaseSolvent TypeMajor ProductSelectivity
2-Methylthis compoundNaOMeProtic (e.g., ethylene glycol)1-MethylcyclohexeneThermodynamic Control
2-Methylthis compoundNaHAprotic (e.g., diglyme)3-MethylcyclohexeneKinetic Control

The primary distinction between the Bamford-Stevens and Shapiro reactions lies in the nature of the intermediates and the bases employed. The Shapiro reaction exclusively uses organolithium reagents and proceeds through a dianion to a vinyllithium intermediate, without the formation of carbocations or carbenes. nih.govdp.techorganic-chemistry.org This mechanistic pathway prevents the rearrangements that can occur with the carbocation intermediates in the protic Bamford-Stevens reaction. organic-chemistry.org Consequently, the Shapiro reaction offers a more controlled method for the synthesis of specific, often less substituted, alkenes. arkat-usa.org

Substitution Reactions

In recent years, this compound and other N-tosylhydrazones have emerged as versatile coupling partners in transition-metal-catalyzed reactions. rsc.org These reactions provide a powerful means of forming new carbon-carbon and carbon-heteroatom bonds. In these transformations, the tosylhydrazone serves as a precursor to a diazo compound in situ, which then generates a metal-carbene intermediate upon reaction with a transition metal catalyst. rsc.orgrsc.org

Palladium, rhodium, and copper are common catalysts for these reactions. wikipedia.orgorganic-chemistry.orgnih.gov The general mechanism for a palladium-catalyzed cross-coupling reaction involves the oxidative addition of an organic halide to the palladium(0) catalyst, followed by the reaction with the diazo compound derived from the tosylhydrazone to form a palladium-carbene complex. Migratory insertion of the organic group onto the carbene and subsequent elimination steps lead to the final product and regeneration of the catalyst. rsc.org

These methodologies allow for the coupling of the cyclohexylidene moiety with a variety of partners, including aryl halides, boronic acids, amines, and alcohols, to form a diverse array of substituted alkenes and other functionalized molecules. rsc.orgresearchgate.net

Table 3: Overview of Transition-Metal-Catalyzed Reactions with Tosylhydrazones

CatalystCoupling PartnerBond FormedGeneral Product
PalladiumAryl/Vinyl HalidesC-CSubstituted Alkenes
Rhodium- (Intramolecular)C-CPolycyclic Aromatic Compounds
CopperAmines, Alcohols, ThiolsC-N, C-O, C-SEnamines, Enol ethers, Thioethers

Transition-Metal-Catalyzed Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

Fragmentation Reactions

Beyond cyclization and coupling, tosylhydrazones of modified ketones are key intermediates in specific fragmentation reactions, which cleave carbon-carbon bonds to yield acyclic products with valuable functionality.

Fragmentation of α,β-Epoxytosylhydrazones

The fragmentation of α,β-epoxytosylhydrazones, often known as the Eschenmoser-Tanabe fragmentation or Eschenmoser fragmentation, is a reaction that converts α,β-epoxyketones into alkynes and carbonyl compounds. wikipedia.org The reaction proceeds by first condensing the α,β-epoxyketone with a sulfonylhydrazine, such as p-toluenesulfonylhydrazide, to form the corresponding α,β-epoxytosylhydrazone intermediate. wikipedia.org

The fragmentation itself can be initiated under either acidic or basic conditions. wikipedia.org The driving force for this transformation is the thermodynamically favorable formation of molecular nitrogen. wikipedia.org This reaction is distinct from other fragmentations like the Wharton reaction, which reduces α,β-epoxy ketones to allylic alcohols. wikipedia.org

The key products of the Eschenmoser-Tanabe fragmentation are an alkyne and a carbonyl compound (a ketone or an aldehyde). wikipedia.org Specifically, when applied to α,β-epoxyketones derived from cyclic enones (such as cyclohexenone), the fragmentation breaks the bond between the original carbonyl carbon and the α-carbon, as well as the bond between the β-carbon and the epoxide oxygen. This results in the formation of an acetylenic ketone or aldehyde, where the ring has been opened. This method has been applied on an industrial scale for the synthesis of macrocyclic musks like muscone. wikipedia.org

The fragmentation reaction has certain limitations. The reaction is most effective with cyclic systems where the geometry is constrained. While the original scope involved α,β-epoxyketones, limitations can arise with certain acyclic substrates or those with specific substitution patterns. For the reaction to proceed efficiently, substitution at the β-carbon of the original enone system is often important. Issues can occur with acyclic enones or systems where the β-carbon atom is unsubstituted, potentially leading to alternative reaction pathways or lower yields of the desired acetylenic carbonyl compound.

Table 2: Chemical Compounds Mentioned

Compound Name
1,1-disubstituted alkenes
2,2'-dibromobiphenyl
Acetylenic aldehydes
Acetylenic ketones
Allylic alcohols
Anilines
Aryl halides
Cyanamide
Cyclohexanone
This compound
Ketene N,S-acetals
Muscone
N-chlorosuccinimide (NCS)
p-toluenesulfonylhydrazide
Palladium(0)
Pyrrolidines
Pyridazines
Sodium azide
Spiroacridines
Spirofluorenes
tert-butyl peroxybenzoate (TBPB)
Tetrabutylammonium iodide (TBAI)
Potassium persulfate (K2S2O8)
Triazoles

Regeneration of Carbonyl Compounds from this compound

Tosylhydrazones, including this compound, serve as important protecting groups for carbonyl compounds in organic synthesis. Their stability and utility in various synthetic transformations, such as the Shapiro and Bamford-Stevens reactions, make them valuable intermediates. However, the ability to efficiently and mildly regenerate the parent carbonyl compound is a crucial step in multi-step synthetic sequences. niscpr.res.in This deprotection process involves the cleavage of the C=N bond of the tosylhydrazone to restore the original ketone or aldehyde functionality. A variety of methods have been developed for this transformation, often relying on oxidative or hydrolytic conditions. researchgate.net

One effective and convenient method for the regeneration of carbonyl compounds from their tosylhydrazone derivatives involves the use of calcium hypochlorite (B82951) in the presence of moist montmorillonite (B579905) K-10 clay. niscpr.res.in This approach offers a simple, mild, and heterogeneous system for deprotection. niscpr.res.in

The regeneration of carbonyl compounds from tosylhydrazones using calcium hypochlorite [Ca(OCl)2] and moist montmorillonite K-10 clay is a notable deprotection strategy due to its operational simplicity and the use of inexpensive and readily available reagents. niscpr.res.in This method provides an efficient conversion under mild and heterogeneous conditions. niscpr.res.in

The reaction is typically carried out by stirring a mixture of the tosylhydrazone substrate, calcium hypochlorite, and moist montmorillonite K-10 in a solvent such as chloroform (B151607) at room temperature. niscpr.res.in The molar ratio of the substrate to calcium hypochlorite is generally 2:1. niscpr.res.in The reaction proceeds to completion within a few hours, and the product can be easily isolated by simple filtration to remove the solid reagents, followed by removal of the solvent. niscpr.res.in This methodology has been successfully applied to a variety of tosylhydrazones, demonstrating its broad utility. niscpr.res.in

The table below summarizes the results for the regeneration of various carbonyl compounds from their corresponding tosylhydrazones using this method. niscpr.res.in

EntrySubstrate (Tosylhydrazone of)ProductTime (hr)Yield (%)
1BenzophenoneBenzophenone2.595
2AcetophenoneAcetophenone2.092
34-Methylacetophenone4-Methylacetophenone2.090
44-Methoxyacetophenone4-Methoxyacetophenone2.590
54-Nitroacetophenone4-Nitroacetophenone3.085
6CyclohexanoneCyclohexanone2.095
7BenzaldehydeBenzaldehyde4.080
84-Chlorobenzaldehyde4-Chlorobenzaldehyde4.082

Table adapted from a 2001 study on the regeneration of carbonyl compounds. niscpr.res.in

This method represents a significant advancement over many traditional deprotection techniques that often require harsh acidic, basic, or strongly oxidative/reductive conditions, which can be detrimental to sensitive functional groups within the molecule. niscpr.res.in The combination of Ca(OCl)2 with moist montmorillonite K-10 provides an efficient and mild alternative for the cleavage of tosylhydrazones. niscpr.res.in

Advanced Applications in Organic Synthesis and Material Science

Construction of Cyclic Compounds

Cyclohexanone (B45756) tosylhydrazone is a key building block in the formation of various cyclic structures, ranging from simple carbocycles to complex heterocyclic systems. Its utility stems from its role as a precursor to cyclohexylidene carbene and diazo cyclohexane (B81311), which can participate in a variety of cycloaddition and insertion reactions.

One of the notable applications is in the synthesis of cyclopropane (B1198618) derivatives. The in situ generation of cyclohexylidene carbene from cyclohexanone tosylhydrazone allows for its addition across double bonds in alkenes to furnish cyclopropane rings. This method is a valuable tool for introducing the strained three-membered ring into molecular frameworks, which is a common motif in many natural products and biologically active molecules. researchgate.netorganic-chemistry.org

Furthermore, this compound is instrumental in constructing heterocyclic compounds. For instance, it serves as a precursor in [3+2] cycloaddition reactions for the synthesis of pyrazoles. The diazo intermediate derived from the tosylhydrazone can react with alkynes to form the five-membered pyrazole (B372694) ring, a scaffold of significant importance in medicinal chemistry due to its prevalence in pharmaceuticals. researchgate.netnih.govorganic-chemistry.org The reaction conditions for these transformations can often be tuned to be mild and efficient. nih.gov

The Bamford-Stevens and Shapiro reactions represent classical methods that utilize tosylhydrazones, including the cyclohexanone derivative, to synthesize alkenes, which can be precursors for further cyclization reactions. The Bamford-Stevens reaction involves the base-catalyzed decomposition of tosylhydrazones to yield alkenes through a diazo intermediate. Depending on the solvent, the reaction can proceed via a carbocation or carbene intermediate. The Shapiro reaction, a modification of the Bamford-Stevens reaction, employs a strong base to generate a vinyllithium (B1195746) intermediate, leading to the formation of alkenes. These reactions provide reliable routes to cyclohexene (B86901) and its derivatives, which are versatile intermediates in the synthesis of more complex cyclic systems.

Table 1: Cycloaddition Reactions Involving this compound
Reaction TypeReactantProductKey Intermediate
CyclopropanationAlkeneCyclopropane derivativeCyclohexylidene carbene
[3+2] CycloadditionAlkynePyrazole derivativeDiazo cyclohexane

Use as a Masking Agent for Carbonyl Groups

In the realm of multi-step organic synthesis, the protection and deprotection of functional groups is a critical strategy to prevent unwanted side reactions. The carbonyl group of aldehydes and ketones is highly reactive towards a variety of reagents. This compound can be conceptually employed as a masking or protecting group for the carbonyl functionality of cyclohexanone.

The formation of a tosylhydrazone from a carbonyl compound is a well-established and generally high-yielding reaction. nih.gov This transformation converts the reactive carbonyl group into a more stable tosylhydrazone functionality, which is inert to a range of reaction conditions under which an unprotected carbonyl group would react. For instance, tosylhydrazones are stable towards certain reducing agents and nucleophiles that would readily attack a ketone.

The protective nature of the tosylhydrazone group lies in its ability to be selectively removed to regenerate the parent carbonyl compound. The hydrolysis of a tosylhydrazone back to the corresponding ketone is the reverse of its formation and can typically be achieved under acidic conditions. nih.gov This reversible transformation fulfills the fundamental requirement of a protecting group: it can be introduced, withstand specific reaction conditions, and then be efficiently removed to unmask the original functional group. While the primary utility of this compound is often seen in its role as a precursor to reactive intermediates, its formation from cyclohexanone inherently serves as a method to temporarily mask the reactivity of the carbonyl group.

Table 2: Protection and Deprotection of a Carbonyl Group as a Tosylhydrazone
StepReactionReagentsOutcome
ProtectionFormation of TosylhydrazoneTosylhydrazine, acid catalystCarbonyl group is masked
DeprotectionHydrolysis of TosylhydrazoneAqueous acidCarbonyl group is regenerated

Iterative Syntheses of Densely Functionalized Carbonyl Compounds

A significant advancement in the application of tosylhydrazones is their use in iterative synthesis, a powerful strategy for the rapid assembly of complex molecules from simple precursors. This compound has been utilized in a photo-induced reaction for the iterative synthesis of densely functionalized carbonyl compounds.

This methodology involves the in situ generation of highly reactive alkyl diazo species from N-tosylhydrazone anions upon photo-excitation. These diazo intermediates can then undergo efficient C-H insertion reactions with aldehydes, leading to the formation of new aldehydes and ketones. This process effectively allows for a one-carbon homologation of the carbonyl compound.

The iterative nature of this synthesis is a key feature. The newly formed carbonyl compound can be converted into its corresponding tosylhydrazone and subjected to another round of photo-induced homologation. By repeating this cycle, complex carbon skeletons with a high density of functional groups can be constructed in a modular and controlled fashion. This approach has been demonstrated to be applicable to a wide range of substrates and to tolerate various functional groups. The reaction proceeds without the need for a catalyst, relying on light irradiation, which makes it an attractive method from a green chemistry perspective.

Development of Optoelectronic Materials

In the field of material science, there is a continuous search for new organic molecules with interesting electronic and optical properties for applications in optoelectronic devices. Hydrazone derivatives have emerged as a promising class of materials in this area due to their unique molecular structures and resulting properties. acs.orgrsc.org

Hydrazones, in general, possess a π-conjugated system that can be readily modified to tune their electronic and photophysical characteristics. Research has shown that certain hydrazone-based materials exhibit significant nonlinear optical (NLO) properties, making them candidates for applications in optical signal processing and data storage. acs.orgacs.org The presence of donor and acceptor groups within the hydrazone molecule can enhance these NLO effects.

Furthermore, hydrazone derivatives have been investigated as charge-transporting materials in organic light-emitting diodes (OLEDs) and photoreceptors. tandfonline.com Their thermal stability and ability to form stable amorphous films are crucial properties for the longevity and performance of such devices. The hole-transporting capabilities of some hydrazones have been well-documented. tandfonline.com

While the specific investigation of this compound in optoelectronic materials is not widely reported, the broader class of hydrazone compounds demonstrates significant potential. The structural features of this compound, including its aromatic tosyl group and the cyclohexylidene moiety, could be systematically modified to tailor its electronic properties for specific optoelectronic applications. Further research in this area could lead to the development of novel materials based on this versatile compound.

Table 3: Potential Applications of Hydrazone-Based Materials in Optoelectronics
Application AreaRelevant Property of HydrazonesPotential Device
Nonlinear OpticsHigh nonlinear optical sensitivityOptical switches, frequency converters
Organic ElectronicsCharge-transporting capabilitiesOLEDs, organic solar cells, photodetectors
PhotonicsUltrafast optical responseOptical modulators, mode-locked lasers

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational method for studying the electronic structure and reactivity of molecules. For cyclohexanone (B45756) tosylhydrazone and its derivatives, DFT calculations have been instrumental in elucidating reaction pathways and understanding the factors that govern their chemical behavior.

DFT calculations have been pivotal in mapping out the potential energy surfaces of reactions involving intermediates derived from cyclohexanone tosylhydrazone, such as carbenes and diazo compounds. These calculations help in identifying transition states and intermediates, thereby providing a step-by-step description of the reaction mechanism.

For instance, in the context of carbene chemistry, DFT can be used to compare the energies of different possible reaction pathways, such as C-H insertion, N-H insertion, O-H insertion, and cycloadditions. Theoretical studies have explored various cycloaddition reactions, providing insights into whether a reaction proceeds through a concerted or a stepwise mechanism. mdpi.compku.edu.cn For example, DFT calculations can distinguish between a concerted [3+2] cycloaddition and a stepwise pathway involving a diradical or zwitterionic intermediate. pku.edu.cn

One specific area of investigation has been the β-scission of cyclohexoxy radicals, which can be formed during the propagation steps of certain reactions. DFT calculations have shown that this cleavage to form ω-formyl radicals has a significant activation energy barrier (ΔG‡ ≈ 25–30 kcal/mol).

The table below summarizes key findings from DFT studies on the reaction mechanisms of this compound derivatives.

Reaction TypeMechanistic Insight from DFTKey Findings
N-H InsertionFailure of reaction with anilines under visible lightAttributed to steric hindrance and electronic effects.
β-C–C CleavageElucidation of fragmentation pathway of cyclohexoxy radicalsCalculation of the activation energy for the formation of ω-formyl radicals.
CycloadditionDetermination of concerted vs. stepwise pathwaysComparison of energy barriers for different mechanistic routes. mdpi.compku.edu.cn

The reactivity of this compound and the intermediates it generates is significantly influenced by steric and electronic factors. DFT calculations provide a quantitative means to understand these effects.

Steric Hindrance: The bulky cyclohexylidene group can sterically hinder the approach of reactants, thereby influencing the feasibility and outcome of a reaction. For example, the failure of cyclohexanone-derived tosylhydrazones to undergo N-H insertion with anilines under visible light has been partially attributed to the steric constraints imposed by the cyclohexyl ring, which can impede the formation of the necessary radical intermediates or obstruct the substrate's approach.

Electronic Effects: The electronic nature of the cyclohexane (B81311) ring, being electron-donating, can also modulate reactivity. This electron-donating character can reduce the electrophilicity at the hydrazone carbon, which may disfavor the formation of certain radical intermediates. DFT calculations can quantify these electronic effects through population analysis and by examining the energies of frontier molecular orbitals.

The following table outlines the steric and electronic effects on the reactivity of this compound as investigated by theoretical methods.

EffectDescriptionImpact on Reactivity
Steric The spatial bulk of the cyclohexylidene group. Hinders the approach of substrates, potentially preventing reactions like N-H insertion.
Electronic The electron-donating nature of the cyclohexane ring. Reduces the electrophilicity of the hydrazone carbon, disfavoring certain radical intermediates.

In reactions where multiple stereoisomers or regioisomers can be formed, understanding the origin of selectivity is crucial. DFT calculations are well-suited to address these questions by calculating the energies of the transition states leading to the different products. A lower transition state energy corresponds to a faster reaction rate, and thus the predominant product can be predicted.

For cycloaddition reactions, DFT can be employed to determine why a particular regioisomer is formed preferentially. By comparing the activation barriers for the formation of all possible regioisomers, the observed regioselectivity can be rationalized. Similarly, in asymmetric catalysis, DFT can model the interaction between the substrate, the chiral catalyst, and other reagents to explain the origin of enantiocontrol. These calculations can highlight the key non-covalent interactions, such as hydrogen bonds or steric repulsions, that are responsible for the stereochemical outcome.

Molecular Dynamics Simulations

While DFT calculations are excellent for studying the details of a reaction at a static level, molecular dynamics (MD) simulations provide a way to understand the dynamic aspects of chemical processes, including the influence of the solvent.

For reactions that proceed through radical intermediates, the surrounding solvent can play a critical role in their stability and reactivity. MD simulations can model the explicit interactions between the solute and a large number of solvent molecules.

These simulations have shown that solvent cages can form around nascent radical intermediates. This caging effect can stabilize the radicals and influence their subsequent reactions. For instance, the solvent cage might promote recombination or disproportionation reactions over diffusion and reaction with other species in the bulk solution. This can have a significant impact on the product distribution, potentially leading to the formation of byproducts.

Time-Resolved Spectroscopy (e.g., FTIR) for Mechanistic Insights

Time-resolved spectroscopic techniques, when coupled with theoretical calculations, can provide powerful insights into reaction mechanisms by allowing for the direct observation of transient intermediates. While specific studies on this compound using these techniques are not extensively reported in the provided context, the general methodology is highly relevant.

By monitoring the changes in the vibrational spectrum (in the case of time-resolved FTIR) as a reaction progresses, it is possible to identify the appearance and disappearance of species on very short timescales. The experimentally observed spectra can then be compared to spectra predicted from DFT calculations for proposed intermediates. This comparison can provide strong evidence for the existence of a particular transient species and help to confirm or refute a proposed reaction mechanism.

Studies on Light-Initiated Generation of Diazoalkanes

Computational and theoretical chemistry have provided significant insights into the mechanism of the light-initiated generation of free diazoalkanes from N-tosylhydrazone precursors like this compound. chemrxiv.orgchemrxiv.org These studies, often combining theoretical methods with spectroscopic analysis, have been instrumental in elucidating the intricate details of the photodissociation process that had previously remained elusive. chemrxiv.orgchemrxiv.org

In-depth mechanistic studies have combined synthetic observations, spectroscopic methods, and theoretical calculations to understand the photogeneration process. chemrxiv.org Investigations utilizing time-resolved FTIR spectroscopy on this compound (CyTsH) confirmed that the deprotonated anion, CyTs⁻, is the crucial light-harvesting species in the reaction. chemrxiv.orgchemrxiv.org The presence of both a base and light is necessary to achieve the cleavage of the tosylate group and form the diazo compound. chemrxiv.org

Computational studies employing multiple approaches and varying levels of theory have clarified the dissociation mechanism. chemrxiv.orgchemrxiv.org The process is understood to proceed through an allowed charge transfer (CT) state. chemrxiv.orgchemrxiv.org This excited state leads to a destabilization of the dissociating N–S bond and a rapid change in the electronic character of the first singlet excited state (S1). chemrxiv.orgchemrxiv.org Quantum mechanical calculations of the 2D potential energy surface (PES) revealed an interplay between lone-pair σ-bond hyperconjugation and the charge transfer state, which directs the dissociation of the N–S bond. chemrxiv.org The formation of the free diazoalkane, diazocyclohexane (CyN₂), occurs in the excited state. chemrxiv.org

The generated diazocyclohexane can be identified spectroscopically by its characteristic absorption band. For instance, in one study, the signal for diazocyclohexane was observed at 2038 cm⁻¹. chemrxiv.org Theoretical studies also help to understand the subsequent stability and thermal decomposition of the generated diazoalkane. chemrxiv.org The choice of the deprotonating base was found to have a significant impact on the thermal lifetime of the resulting diazocyclohexane, a finding supported by both experimental observation and theoretical considerations. chemrxiv.org

Detailed Research Findings

The combination of spectroscopic and computational methods has elucidated the key steps of the reaction mechanism. chemrxiv.org The deprotonated this compound (CyTs⁻) is the photoactive species, and its excitation leads to the formation of diazocyclohexane. chemrxiv.org The stability of this generated diazoalkane is highly dependent on the reaction conditions, particularly the base used for the initial deprotonation. chemrxiv.org

Influence of Deprotonating Base on Diazocyclohexane Lifetime
Deprotonating BaseObserved Lifetime of DiazocyclohexaneKey Observation
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)~28 secondsA photostationary state is reached quickly (~100 s) due to rapid thermal decomposition. chemrxiv.org
Cs₂CO₃ (Caesium Carbonate)~17 minutesRepresents a 30-fold increase in lifetime compared to DBU, indicating significantly greater stability. chemrxiv.org
Summary of Computational Findings on the Dissociation Mechanism
Computational FindingDescriptionSignificance
Identification of Photoactive SpeciesThe deprotonated anion (CyTs⁻) is the light-harvesting species, not the neutral tosylhydrazone. chemrxiv.orgchemrxiv.orgConfirms the essential role of a base in initiating the photochemical reaction. chemrxiv.org
Dissociation PathwayThe mechanism proceeds via an allowed charge transfer (CT) state upon photoexcitation. chemrxiv.orgchemrxiv.orgElucidates the electronic transitions responsible for bond cleavage. chemrxiv.org
Bond DestabilizationThe CT state results in a significant destabilization of the N–S bond. chemrxiv.orgchemrxiv.orgExplains the selective cleavage of the tosylate group. chemrxiv.org
Product Formation StateThe free diazoalkane (CyN₂) is formed in the excited state. chemrxiv.orgProvides insight into the dynamics of the reaction immediately following photoexcitation. chemrxiv.org

Emerging Research Frontiers and Future Directions

Metal-Free Transformations

The development of synthetic methodologies that avoid the use of transition metals is a significant area of research, driven by the goals of reducing cost, toxicity, and environmental impact. Cyclohexanone (B45756) tosylhydrazone has proven to be a valuable substrate in this context, particularly in carbon-carbon bond-forming reactions.

A notable advancement is the metal-free reductive coupling of tosylhydrazones with boronic acids. nih.govorganic-chemistry.org This reaction is exceptionally general and demonstrates high functional group tolerance. organic-chemistry.org The process typically involves the thermal decomposition of the tosylhydrazone in the presence of a base to generate a diazo compound in situ. This intermediate then reacts with the boronic acid to form the coupling product. organic-chemistry.org Optimal conditions for this transformation have been identified as the use of inexpensive bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in dioxane at 110°C. organic-chemistry.org The reaction accommodates a wide variety of functional groups, including aldehydes, ketones, esters, nitriles, and halogens, making it a highly versatile synthetic tool. organic-chemistry.org A one-pot procedure starting directly from the corresponding carbonyl compound is also feasible, further simplifying the synthetic process. organic-chemistry.org

The carboborylation of sulfonylhydrazones with boronic acids has also emerged as a powerful strategy for the structural modification of carbonyl compounds. researchgate.net This approach enables geminal difunctionalization, leading to the formation of C-C/C-H, C-C/C-C, and C-C/C-X bonds. researchgate.net These transformations are instrumental in constructing complex carbocyclic, heterocyclic, and spirocyclic frameworks. researchgate.net

Table 1: Metal-Free Reductive Coupling of Cyclohexanone Tosylhydrazone with Boronic Acids

EntryBoronic AcidBaseSolventTemperature (°C)ProductYield (%)
1Phenylboronic acidK₂CO₃Dioxane110Cyclohexylbenzene85
24-Tolylboronic acidK₃PO₄Dioxane1101-Cyclohexyl-4-methylbenzene90
34-Methoxyphenylboronic acidK₂CO₃Dioxane1101-Cyclohexyl-4-methoxybenzene88
42-Naphthylboronic acidK₃PO₄Dioxane1102-Cyclohexylnaphthalene82

Photo-Orthogonal Synthetic Strategies

Photo-orthogonal chemistry allows for the selective execution of chemical reactions in the presence of other reactive species by using light as an external stimulus. This compound has been investigated for its potential in such strategies through the light-initiated generation of free diazoalkanes. chemrxiv.org

Mechanistic studies have revealed that the deprotonated form of this compound (CyTs⁻) acts as the light-harvesting species. chemrxiv.orgchemrxiv.org Upon irradiation, the CyTs⁻ anion undergoes photodissociation to generate diazocyclohexane. chemrxiv.orgnih.gov The efficiency and outcome of this process are highly dependent on the choice of base used for deprotonation, which in turn affects the thermal lifetime of the resulting diazoalkane. chemrxiv.orgchemrxiv.org For example, the use of cesium carbonate (Cs₂CO₃) as the base results in a significantly longer lifetime for diazocyclohexane (approximately 17 minutes) compared to when 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used (28 seconds). chemrxiv.org This difference in stability is crucial for designing photo-orthogonal schemes where the diazo compound needs to persist long enough to react with a desired substrate. chemrxiv.org

This photochemical approach provides a mild and catalyst-free method for the in situ generation of highly reactive alkyl diazo species, which can then participate in various transformations such as C-H insertion and cyclopropanation. nih.gov The ability to control the generation of the diazo intermediate both spatially and temporally with light opens up new avenues for complex molecule synthesis. nih.gov

Table 2: Influence of Base on the Photochemical Generation and Lifetime of Diazocyclohexane

EntryBaseIrradiation WavelengthProductLifetime of Diazo Intermediate
1Cs₂CO₃> 340 nmDiazocyclohexane~17 minutes
2DBU> 340 nmDiazocyclohexane~28 seconds

Divergent Synthesis of Heterocyclic Frameworks

The synthesis of diverse and complex heterocyclic structures from common starting materials is a central goal in medicinal and materials chemistry. This compound serves as a valuable building block in divergent synthetic strategies, enabling access to a variety of heterocyclic frameworks.

One notable application is in the synthesis of spirocyclic pyrrolidines. rsc.org For instance, a cascade cyclization of 2-cyanoethyl or 3-cyanopropylcyclohexanone N-tosylhydrazones with alkenylboronic acids has been developed. semanticscholar.org Similarly, the reaction of γ-azido-N-tosylhydrazones with boronic acids can lead to the formation of 2,2-disubstituted pyrrolidines through a domino process. semanticscholar.org These reactions highlight the ability of the tosylhydrazone moiety to participate in intramolecular cyclization cascades, leading to the rapid construction of complex spirocyclic systems.

A modular, three-step sequence has been reported for the synthesis of 1-azaspiro researchgate.netresearchgate.netnonanes. rsc.orgresearchgate.net This approach often involves an initial [3+2] cycloaddition reaction, demonstrating the versatility of intermediates derived from this compound in constructing diverse molecular architectures. rsc.orgresearchgate.net

Table 3: Divergent Synthesis of Heterocycles from this compound Derivatives

Starting Material DerivativeReaction PartnerKey TransformationResulting Heterocycle
2-Cyanoethylthis compoundAlkenylboronic acidCascade cyclizationSpirocyclic pyrrolidine
γ-Azidothis compoundBoronic acidDomino process2,2-Disubstituted pyrrolidine
Proline-derived nitrone and alkyneN/A[3+2] Cycloaddition1-Azaspiro researchgate.netresearchgate.netnonane precursor

Development of New Catalytic Systems for Tosylhydrazone Reactions

While metal-free reactions are gaining prominence, the development of new and more efficient catalytic systems remains a cornerstone of synthetic innovation. For reactions involving this compound, research has focused on creating novel catalysts that offer improved activity, selectivity, and substrate scope.

Palladium-catalyzed cross-coupling reactions of tosylhydrazones are well-established, and recent efforts have been directed towards developing ligand-free systems. semanticscholar.orgorganic-chemistry.org For example, a versatile cross-coupling of tosylhydrazones with aryl and heteroaryl halides has been achieved using Pd(PPh₃)₂Cl₂ as a catalyst in the absence of an external ligand. organic-chemistry.org This simplifies the reaction setup and reduces costs. The development of highly active palladacycle catalysts, such as the Nájera catalysts, has also expanded the scope of these transformations, allowing them to be carried out under mild conditions and with high efficiency. tcichemicals.com

These new catalytic systems are not only more practical but also enable the synthesis of complex molecules that were previously difficult to access. For instance, palladium-catalyzed intramolecular C-H activation followed by insertion of a tosylhydrazone-derived carbene has been used to synthesize highly functionalized vinylarenes. semanticscholar.org The continuous development of such catalysts is crucial for advancing the synthetic utility of this compound.

Table 4: Comparison of Catalytic Systems for Cross-Coupling Reactions of Tosylhydrazones

Catalyst SystemLigandKey FeaturesApplication
Pd(PPh₃)₂Cl₂NoneLigand-free, versatileSynthesis of substituted olefins
Nájera Catalyst I (Palladacycle)Oxime-derivedHigh activity, air and moisture stableSonogashira, Suzuki-Miyaura, Heck reactions
Pd(OAc)₂ / NorborneneNorborneneC-H activation / Carbene insertionSynthesis of functionalized vinylarenes

Q & A

Q. What are the standard synthetic protocols for Cyclohexanone Tosylhydrazone, and how can reaction yields be optimized?

this compound is typically synthesized via the condensation of cyclohexanone with tosylhydrazine. A representative method involves reacting this compound (0.5 mol) with thionyl chloride (320 mL) and potassium hydroxide (56.11 g) under controlled conditions, yielding ~91% of the desired product after distillation . Optimization strategies include:

  • Temperature control : Maintaining temperatures below 70°C during distillation minimizes decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates.
  • Purification : Vacuum distillation or recrystallization from ethanol improves purity.

Q. How can this compound be characterized spectroscopically?

Key characterization methods include:

  • NMR : The hydrazone proton (N–H) resonates at δ 8.5–9.5 ppm (¹H NMR), while the cyclohexylidene group appears as multiplet signals between δ 1.2–2.5 ppm .
  • IR : Stretching vibrations for N–H (3250–3350 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm hydrazone formation .
  • Mass spectrometry : Molecular ion peaks at m/z 266.36 (M⁺) align with the molecular formula C₁₃H₁₈N₂O₂S .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and heat sources .
  • Spill management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste .

Advanced Research Questions

Q. Why does this compound exhibit limited reactivity in visible-light-induced N–H insertion reactions compared to other ketones?

Experimental studies show that cyclohexanone-derived tosylhydrazones fail to undergo N–H insertion with anilines under visible light, unlike benzophenone or tetralone analogs. This is attributed to:

  • Steric hindrance : The cyclohexylidene group creates spatial constraints, impeding radical formation or substrate approach .
  • Electronic effects : The electron-donating nature of the cyclohexane ring reduces electrophilicity at the hydrazone carbon, disfavoring radical intermediates .
  • Solvent cage effects : In liquid-phase reactions, solvent cages stabilize unreactive intermediates, as observed in cyclohexane autoxidation systems .

Q. How can computational modeling resolve contradictions in byproduct formation mechanisms involving Cyclohexanone derivatives?

this compound’s role in byproduct formation (e.g., ω-formyl radicals) has been debated. A combined experimental-theoretical approach can clarify:

  • Beta-C–C cleavage : Density functional theory (DFT) calculations reveal that cyclohexoxy radicals from hydroperoxide propagation undergo β-scission to form ω-formyl radicals (ΔG‡ ≈ 25–30 kcal/mol) .
  • Solvent effects : Molecular dynamics simulations show solvent cages stabilize nascent radicals, steering reactivity toward byproducts like adipic acid precursors .

Q. What strategies improve the regioselectivity of this compound in [3+2] cycloadditions?

  • Catalyst design : Transition-metal catalysts (e.g., Rh(II)) direct regioselectivity by stabilizing specific transition states.
  • Substituent tuning : Electron-withdrawing groups on the tosyl moiety enhance electrophilicity at the hydrazone carbon, favoring nucleophilic attack at the α-position .
  • Temperature modulation : Lower temperatures (−20°C) reduce kinetic competition between reaction pathways .

Q. How does steric bulk influence the reactivity of this compound in alkyllithium-mediated ring-opening reactions?

Steric effects dominate in reactions with alkyllithium reagents:

  • Geometric isomer ratios : Bulky substituents on the cyclohexane ring shift equilibrium toward less sterically hindered isomers, as seen in camphor-derived systems .
  • Reaction kinetics : Steric shielding slows attack rates by 2–3 orders of magnitude compared to acyclic analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.